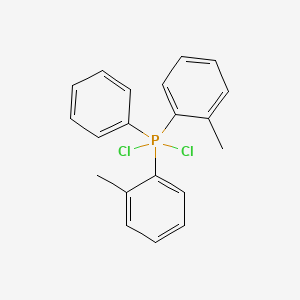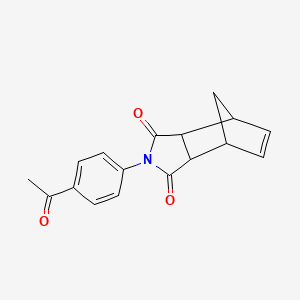![molecular formula C18H14N4O4 B14313008 4,4'-[1,3-Phenylenedi(hydrazin-2-yl-1-ylidene)]bis(3-hydroxycyclohexa-2,5-dien-1-one) CAS No. 113694-99-8](/img/structure/B14313008.png)
4,4'-[1,3-Phenylenedi(hydrazin-2-yl-1-ylidene)]bis(3-hydroxycyclohexa-2,5-dien-1-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-[1,3-Phenylenedi(hydrazin-2-yl-1-ylidene)]bis(3-hydroxycyclohexa-2,5-dien-1-one) is a chemical compound known for its unique structure and properties This compound features a phenyl group linked to two hydrazone groups, which are further connected to hydroxycyclohexadienone moieties
Vorbereitungsmethoden
The synthesis of 4,4’-[1,3-Phenylenedi(hydrazin-2-yl-1-ylidene)]bis(3-hydroxycyclohexa-2,5-dien-1-one) typically involves a two-step reaction process. Initially, the intermediate 4,6-dihydrazineyl-2-phenylpyrimidine is synthesized through a nucleophilic substitution reaction. This intermediate is then subjected to a condensation reaction with 2-hydroxy-3-methoxybenzaldehyde in ethanol. The mixture is stirred at room temperature and then refluxed at 78°C. The resulting white solid is filtered, washed with ethanol, and purified by column chromatography to yield the final compound .
Analyse Chemischer Reaktionen
4,4’-[1,3-Phenylenedi(hydrazin-2-yl-1-ylidene)]bis(3-hydroxycyclohexa-2,5-dien-1-one) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in nucleophilic substitution reactions, forming different hydrazone derivatives. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. In chemistry, it is used as a precursor for synthesizing other complex molecules. In biology, it has potential applications in studying enzyme interactions and protein binding due to its hydrazone groups. In medicine, it is being explored for its potential anticancer, anti-inflammatory, and antibacterial properties. The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .
Wirkmechanismus
The mechanism of action of 4,4’-[1,3-Phenylenedi(hydrazin-2-yl-1-ylidene)]bis(3-hydroxycyclohexa-2,5-dien-1-one) involves its interaction with molecular targets such as enzymes and proteins. The hydrazone groups in the compound can form covalent bonds with active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, including anticancer and antibacterial activities. The compound’s ability to interact with multiple pathways makes it a versatile agent in scientific research .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4,4’-[1,3-Phenylenedi(hydrazin-2-yl-1-ylidene)]bis(3-hydroxycyclohexa-2,5-dien-1-one) include other hydrazone derivatives and bisazo dyes. For example, 4,4’-[[1,1’-Biphenyl]-4,4’-diyldi(hydrazin-2-yl-1-ylidene)]bis(3-hydroxycyclohexa-2,5-dien-1-one) is a related compound with similar structural features. 4,4’-[1,3-Phenylenedi(hydrazin-2-yl-1-ylidene)]bis(3-hydroxycyclohexa-2,5-dien-1-one) is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
113694-99-8 |
|---|---|
Molekularformel |
C18H14N4O4 |
Molekulargewicht |
350.3 g/mol |
IUPAC-Name |
4-[[3-[(2,4-dihydroxyphenyl)diazenyl]phenyl]diazenyl]benzene-1,3-diol |
InChI |
InChI=1S/C18H14N4O4/c23-13-4-6-15(17(25)9-13)21-19-11-2-1-3-12(8-11)20-22-16-7-5-14(24)10-18(16)26/h1-10,23-26H |
InChI-Schlüssel |
KYKQSJABQCQBBP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)N=NC2=C(C=C(C=C2)O)O)N=NC3=C(C=C(C=C3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


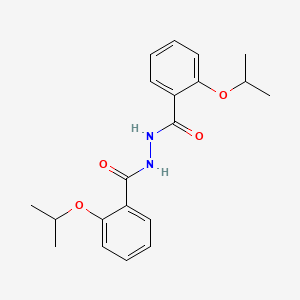

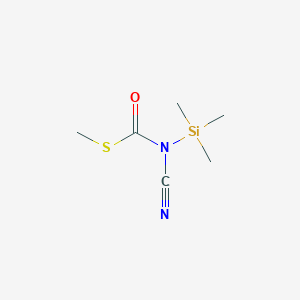
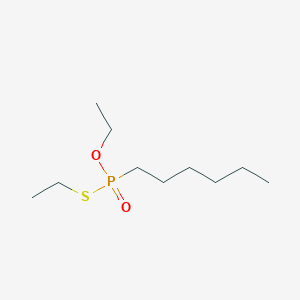

![Phenol, 2,6-bis[[[2-(1H-benzimidazol-2-yl)ethyl]thio]methyl]-4-methyl-](/img/structure/B14312955.png)
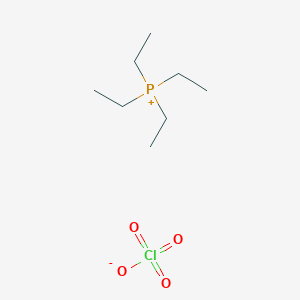

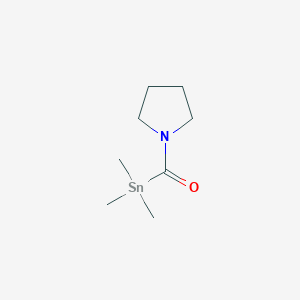
![Dioctyl [18-(dimethylamino)octadecyl]phosphonate](/img/structure/B14312977.png)
![3-[(2-Bromonaphthalen-1-yl)oxy]propane-1,2-diol](/img/structure/B14312989.png)
